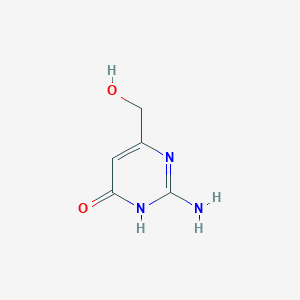

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

2-amino-4-(hydroxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-5-7-3(2-9)1-4(10)8-5/h1,9H,2H2,(H3,6,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPINWIPSUBSTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653363 | |

| Record name | 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253340-48-6 | |

| Record name | 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one, a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of antiviral medications such as Acyclovir.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of synthetic strategies, reaction mechanisms, and practical, field-proven protocols. We will delve into two primary synthetic pathways, with a strong focus on the most efficient and scalable method, providing a step-by-step experimental procedure, characterization data, and a comparative analysis to guide your synthetic endeavors.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrimidinone core with strategically placed amino and hydroxymethyl functional groups, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. The pyrimidine scaffold is a common motif in numerous pharmaceuticals, and the specific arrangement of substituents in this compound allows for further elaboration and modification to generate potent drug candidates.[2][3] Its primary application lies in the industrial-scale synthesis of Acyclovir and its prodrugs, which are cornerstone therapies for the treatment of herpes simplex virus (HSV) infections.[1][4] The efficient and cost-effective synthesis of this intermediate is therefore a critical aspect of ensuring the accessibility of these vital medicines.

Strategic Overview of Synthetic Pathways

Two principal strategies emerge from the retrosynthetic analysis of this compound:

-

Route A: Convergent Synthesis via Cyclocondensation. This approach involves the construction of the pyrimidinone ring through the condensation of a suitable C4 carbonyl compound with guanidine. This is a classic and widely employed method for the synthesis of 2-aminopyrimidines.[5][6] The key to this strategy lies in the judicious choice and preparation of the C4 building block, which must contain a protected or readily available hydroxymethyl group.

-

Route B: Functional Group Interconversion on a Pre-formed Pyrimidine Ring. This strategy commences with a commercially available or easily synthesized pyrimidine derivative, which is then elaborated through a series of functional group manipulations to install the desired hydroxymethyl group at the C6 position. This approach offers the advantage of starting with a pre-existing heterocyclic core but may involve more steps and potential challenges with regioselectivity.

The following sections will provide a detailed exploration of these two routes, with a strong recommendation for Route A due to its efficiency and scalability.

Recommended Synthetic Pathway: Route A - Convergent Synthesis

This route is recommended for its high convergence, good yields, and amenability to large-scale production. The overall strategy is depicted below:

Figure 1: Convergent synthesis of this compound.

Step 1: Synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate

The synthesis begins with the preparation of the key C4 building block, ethyl 4-(benzyloxy)-3-oxobutanoate. The benzyl group is an excellent choice for protecting the hydroxyl functionality due to its stability under the basic conditions of the subsequent cyclization step and its facile removal via catalytic hydrogenation.[7]

Protocol:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add benzyl alcohol.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of sodium benzoxide.

-

To this solution, add ethyl 4-chloroacetoacetate dropwise, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a cold, dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to neutralize the excess NaH and adjust the pH to ~6-7.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 4-(benzyloxy)-3-oxobutanoate as a colorless oil.[8]

Causality behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the benzyl alcohol to form the corresponding alkoxide. NaH is ideal as it irreversibly forms the alkoxide and hydrogen gas, which is easily removed from the reaction.

-

Anhydrous THF: The use of an anhydrous aprotic solvent is crucial to prevent the quenching of the highly reactive sodium hydride.

-

Inert Atmosphere: This prevents the reaction of sodium hydride with atmospheric moisture and oxygen.

-

0 °C Temperature: The initial deprotonation and the subsequent nucleophilic substitution are exothermic. Maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

Step 2: Cyclocondensation with Guanidine

The core pyrimidinone ring is formed in this step through the condensation of the β-ketoester with guanidine.

Protocol:

-

Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. This can be done by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride and stir for 30 minutes to liberate the free guanidine base.

-

Add the ethyl 4-(benzyloxy)-3-oxobutanoate from the previous step to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

-

The product, 2-amino-6-(benzyloxymethyl)pyrimidin-4(1H)-one, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol and then water, and dry under vacuum.

Causality behind Experimental Choices:

-

Sodium Ethoxide (NaOEt): A strong base is required to catalyze the condensation reaction. NaOEt is a convenient choice when ethanol is used as the solvent.

-

Guanidine Hydrochloride: This is a stable and commercially available salt of guanidine. The free base is generated in situ by reaction with a stronger base like NaOEt.[9]

-

Refluxing Ethanol: The elevated temperature provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Step 3: Deprotection of the Benzyl Ether

The final step is the removal of the benzyl protecting group to unveil the desired hydroxymethyl functionality. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.[10][11]

Protocol:

-

Suspend 2-amino-6-(benzyloxymethyl)pyrimidin-4(1H)-one in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

The hydrogenation can be carried out using either hydrogen gas (H₂) at atmospheric or slightly elevated pressure or by using a hydrogen donor like cyclohexene or formic acid for transfer hydrogenation.[7]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Causality behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenolysis of benzyl ethers.[12]

-

Hydrogen Source (H₂ gas or transfer hydrogenation reagents): Hydrogen gas is the most common choice, but for safety and convenience on a laboratory scale, transfer hydrogenation using reagents like cyclohexene or formic acid can be an excellent alternative.[13]

-

Celite Filtration: This is a standard and effective method for removing the solid Pd/C catalyst from the reaction mixture.

Alternative Synthetic Pathway: Route B - Functional Group Interconversion

While not the recommended primary route, this strategy offers an alternative starting from readily available pyrimidine precursors.

Figure 2: Functional group interconversion route to this compound.

This route begins with the commercially available 2-amino-4-chloro-6-methylpyrimidine.[14][15] The key steps involve:

-

Radical Bromination: The methyl group is converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS) and a catalyst such as azobisisobutyronitrile (AIBN).[16]

-

Nucleophilic Substitution: The bromomethyl intermediate is then reacted with a nucleophile like sodium acetate to introduce an acetoxymethyl group.

-

Hydrolysis of the Ester: The acetate group is hydrolyzed under basic conditions to yield 2-amino-4-chloro-6-(hydroxymethyl)pyrimidine.

-

Hydrolysis of the Chloro Group: The final step involves the hydrolysis of the chloro group at the C4 position to a hydroxyl group, which exists in tautomeric equilibrium with the more stable keto form, yielding the desired product. This is typically achieved under acidic conditions.[17]

While theoretically sound, this route can be plagued by issues such as lack of selectivity in the bromination step, potential for over-reaction, and difficulties in controlling the hydrolysis steps, which may lead to lower overall yields and more complex purification procedures.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Convergent Synthesis | Route B: Functional Group Interconversion |

| Overall Yield | Generally higher and more reproducible. | Often lower due to multiple steps and potential side reactions. |

| Scalability | More amenable to large-scale industrial production. | Can be challenging to scale up due to the use of radical reactions and multiple intermediates. |

| Purity of Final Product | Typically higher, with easier purification. | May require more extensive purification to remove byproducts from each step. |

| Starting Materials | Requires the synthesis of a specific C4 building block. | Starts from a commercially available pyrimidine derivative. |

| Reaction Conditions | Involves the use of strong bases and catalytic hydrogenation. | Employs radical initiators and multiple hydrolysis steps. |

| Recommendation | Highly Recommended | Feasible alternative, but less efficient. |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring proton, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amino protons. The chemical shifts and coupling patterns will be indicative of the final structure. For similar 2-amino-6-methyl-4-pyrimidinol structures, the pyrimidine ring proton appears as a singlet around δ 5.14 ppm, and the amino protons as a broad singlet around δ 5.92 ppm.[18]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the pyrimidinone ring is expected to appear at a downfield chemical shift.

-

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the pyrimidinone ring, and C=N and C=C stretching of the aromatic ring. For analogous 2-amino-4-hydroxy-6-methylpyrimidine, characteristic IR bands are observed for O-H and N-H stretching in the region of 3400-3200 cm⁻¹, and C=O stretching around 1700 cm⁻¹.[19]

-

Melting Point (mp): A sharp and well-defined melting point is indicative of a pure compound. For the related 2-amino-6-methyl-4-pyrimidinol, the melting point is reported to be >300 °C.[18]

Conclusion

The synthesis of this compound is a critical process in the production of important antiviral drugs. This guide has detailed two primary synthetic strategies, with a strong recommendation for the convergent synthesis via cyclocondensation (Route A) due to its superior efficiency, scalability, and higher yields. The provided step-by-step protocol for Route A, along with the rationale behind the experimental choices, offers a robust and reliable method for obtaining this valuable intermediate. By following the outlined procedures and employing the recommended characterization techniques, researchers and drug development professionals can confidently and efficiently synthesize this compound for their research and development needs.

References

-

Clean deprotection of carbohydrate derivatives containing benzylidene acetals and benzyl ethers using triethylsilane and Pd/C. PMC. [Link]

-

New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. Synthetic Communications. [Link]

-

Benzyl Ethers. Organic Chemistry Portal. [Link]

-

Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. ResearchGate. [Link]

-

Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. The Royal Society of Chemistry. [Link]

-

2 - Science About O-Benzyl protecting groups. Atlanchim Pharma. [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

-

Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ProQuest. [Link]

-

Synthesis of 2-Amino pyrimidinones 3 a–i. Reagents and conditions:.... ResearchGate. [Link]

-

2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]

-

Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry. [Link]

- Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

-

Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. [Link]

- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.

-

Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). PubMed. [Link]

-

Radical bromination. YouTube. [Link]

-

Benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one. PubMed. [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

- Preparation of 2-amino-6-chloropurine.

-

Ethyl 4-(benzyloxy)-3-oxobutanoate. PubChem. [Link]

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.. ResearchGate. [Link]

-

Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkat USA. [Link]

-

Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. [Link]

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. atlanchimpharma.com [atlanchimpharma.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]

- 15. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 16. youtube.com [youtube.com]

- 17. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 18. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. impactfactor.org [impactfactor.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine

Senior Application Scientist Note: Initial comprehensive searches for "2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one" did not yield specific and verifiable physicochemical data in publicly accessible scientific literature and chemical databases. This suggests that while the compound may exist, it is not well-characterized. To provide a scientifically rigorous and data-rich technical guide as requested, this document will focus on the closely related and well-documented compound, 2-Amino-4-hydroxy-6-methylpyrimidine (CAS RN: 3977-29-5). This molecule, also known as 6-methylisocytosine, shares the core pyrimidine scaffold with the requested compound but features a methyl group at the 6-position instead of a hydroxymethyl group. This substitution allows for a thorough exploration of its physicochemical properties, grounded in available experimental data, which can serve as a valuable reference for researchers in drug development.

Introduction and Molecular Overview

2-Amino-4-hydroxy-6-methylpyrimidine is a heterocyclic organic compound with significant relevance in medicinal chemistry and drug discovery. Its structure is analogous to the naturally occurring nucleobase cytosine, positioning it as a key building block in the synthesis of a wide array of biologically active molecules. The presence of both hydrogen bond donors (amino group, ring nitrogens, and hydroxyl group) and acceptors (ring nitrogens and the carbonyl group in its tautomeric form) imparts a high degree of polarity and the potential for diverse intermolecular interactions. This guide provides a comprehensive analysis of its core physicochemical properties, essential for its application in synthesis, formulation, and biological screening.

The compound exists in tautomeric forms, primarily the keto (-pyrimidin-4(1H)-one) and enol (-pyrimidin-4-ol) forms. The keto form is generally considered to be the more stable tautomer in the solid state and in most solvents.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For 2-Amino-4-hydroxy-6-methylpyrimidine, these properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are fundamental considerations in drug development.

| Property | Value | Source |

| Molecular Formula | C5H7N3O | [1][2][3] |

| Molecular Weight | 125.13 g/mol | [1][3] |

| CAS Registry Number | 3977-29-5 | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [2][3][5] |

| Melting Point | >300 °C (decomposes) | [3][5] |

| Boiling Point | 232.57°C (rough estimate) | [5] |

| Density | 1.2602 g/cm³ (rough estimate) | [5] |

| pKa | 10.03 ± 0.50 (Predicted) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 0.073 (Crippen Method) | [6] |

| LogS (Aqueous Solubility) | -0.66 (log10 of Water solubility in mol/L, Crippen Method) | [6] |

Solubility Profile

The solubility of 2-Amino-4-hydroxy-6-methylpyrimidine is a key parameter for its handling and formulation. Due to its polar nature, stemming from the amino and hydroxyl/keto groups, it exhibits favorable solubility in polar solvents.

-

Aqueous Solubility : While qualitatively described as sparingly soluble in water, a calculated LogS of -0.66 suggests a higher solubility than what might be considered "insoluble"[6]. It is sparingly soluble in aqueous bases[5].

-

Organic Solvent Solubility : It is slightly soluble in DMSO and soluble in hot acetic acid[5]. Its solubility in non-polar organic solvents is expected to be low.

Experimental Protocol for Solubility Determination:

A standardized method for determining the equilibrium solubility of a compound is the shake-flask method, as outlined by OECD Guideline 105.

-

Preparation : A supersaturated solution of 2-Amino-4-hydroxy-6-methylpyrimidine is prepared in the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4).

-

Equilibration : The solution is agitated at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperature) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : The suspension is filtered through a 0.22 µm filter to remove undissolved solid.

-

Quantification : The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation : The experiment should be performed in triplicate to ensure the reproducibility of the results.

Spectral Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-Amino-4-hydroxy-6-methylpyrimidine.

4.1. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for 2-Amino-4-hydroxy-6-methylpyrimidine include:

-

N-H stretching : Bands in the region of 3200-3400 cm⁻¹ corresponding to the amino group.

-

C=O stretching : A strong absorption band around 1650-1700 cm⁻¹ indicative of the carbonyl group in the keto tautomer.

-

C=N and C=C stretching : Absorptions in the 1500-1650 cm⁻¹ region.

-

C-H stretching : Bands around 2900-3100 cm⁻¹.

The NIST WebBook provides a reference IR spectrum for this compound[1].

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure.

-

¹H NMR : The proton NMR spectrum would be expected to show signals for the methyl protons, the vinyl proton on the pyrimidine ring, and the protons of the amino group. The chemical shifts of the N-H protons can be broad and may exchange with D₂O.

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for the methyl carbon, the carbonyl carbon, and the sp² hybridized carbons of the pyrimidine ring.

A study by Shakir and Adnan (2020) provides representative ¹H and ¹³C NMR data for derivatives of 2-Amino-4-hydroxy-6-methylpyrimidine, which can serve as a reference for expected chemical shifts[7].

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Amino-4-hydroxy-6-methylpyrimidine, the molecular ion peak [M]⁺ would be observed at m/z 125.13.

Stability and Reactivity

2-Amino-4-hydroxy-6-methylpyrimidine is a stable crystalline solid under standard conditions. It should be stored in a dark place under an inert atmosphere at room temperature[5]. As a pyrimidine derivative, it can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The amino group can be acylated, alkylated, or diazotized, while the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.

Conclusion

2-Amino-4-hydroxy-6-methylpyrimidine is a well-characterized compound with a range of physicochemical properties that make it a valuable building block in drug discovery and medicinal chemistry. Its high melting point and polarity, governed by its ability to form strong intermolecular hydrogen bonds, are key considerations for its use in synthesis and formulation. This guide provides a foundational understanding of its core properties and outlines experimental approaches for their characterization, serving as a vital resource for researchers in the field.

References

-

Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of Some New Formazan Derivatives From 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59. [Link]

-

LookChem. (n.d.). 2-amino-6-(hydroxymethyl)pyrido[3,2-d]pyrimidin-4(1H)-one. Retrieved January 3, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved January 3, 2026, from [Link]

-

Alzchem Group. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved January 3, 2026, from [Link]

-

NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. In NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 6-amino-1H-pyrimidin-2-one;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione. Retrieved January 3, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis and antimicrobial testing of 2-amino-6-hydroxymethyl-4-(3H)pyrido[3,2-d]pyrimidinone. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved January 3, 2026, from [Link]

-

Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-hydroxy-6-methoxypyrimidine. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved January 3, 2026, from [Link]

- Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.

-

ResearchGate. (2025). Synthesis and characterization of some new 2-amino-4-(4′-substituted) -6-(4″-substituted)diphenyl pyrimidines. Retrieved January 3, 2026, from [Link]

-

Wikidata. (n.d.). 5-(hydroxymethyl)cytosine. Retrieved January 3, 2026, from [Link]

-

UTMB Research Experts. (1998). Synthesis and characterization of isotopically enriched pyrimidine deoxynucleoside oxidation damage products. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). Cytosine. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Isocytosine. Retrieved January 3, 2026, from [Link]

-

Organic Letters. (2010). Efficient Synthesis of 5-Hydroxymethylcytosine Containing DNA. Retrieved January 3, 2026, from [Link]

-

PMC. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Retrieved January 3, 2026, from [Link]

-

PMC. (n.d.). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). Isocytosine. Retrieved January 3, 2026, from [Link]

Sources

- 1. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 2. 2-Amino-4-hydroxy-6-methylpyrimidine, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-アミノ-4-ヒドロキシ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-4-hydroxy-6-methylpyrimidine | Alzchem Group [alzchem.com]

- 5. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one, a synthetic pyrimidine analog, has emerged as a molecule of significant interest due to its potent and broad-spectrum antiviral activity. This technical guide provides a comprehensive analysis of its core mechanism of action, primarily focusing on its role as an inhibitor of the host-cell enzyme dihydroorotate dehydrogenase (DHODH). By elucidating the biochemical pathways affected and the downstream consequences for viral replication, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential. The guide further details established experimental protocols for evaluating its activity and provides a forward-looking perspective on its application in antiviral drug discovery.

Introduction: The Therapeutic Potential of Targeting Host Metabolism for Antiviral Therapy

The perpetual challenge of emerging and evolving viral pathogens necessitates the development of novel antiviral strategies. While directly targeting viral enzymes has proven successful, this approach is often hampered by the rapid emergence of drug-resistant viral strains. A compelling alternative strategy involves targeting host-cell factors that are essential for viral replication. This approach offers the dual advantages of a higher barrier to resistance and the potential for broad-spectrum activity against multiple viral families.

This compound, hereafter referred to as Compound A3 as identified in key literature, exemplifies the promise of this strategy.[1] This small molecule has demonstrated remarkable efficacy against a wide array of both RNA and DNA viruses, not by interacting with a viral protein, but by modulating a critical metabolic pathway within the host cell.[1] This guide will dissect the molecular underpinnings of this activity.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of action of this compound is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of the pyrimidine nucleotides uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP). These nucleotides are essential building blocks for the synthesis of both DNA and RNA.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a multi-step enzymatic process that begins with simple precursor molecules. DHODH catalyzes the fourth committed step in this pathway: the oxidation of dihydroorotate to orotate. This is a critical, rate-limiting step in the production of pyrimidines.

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the inhibition of DHODH by this compound (A3).

By inhibiting DHODH, Compound A3 effectively depletes the intracellular pool of pyrimidines.[1] This has profound consequences for rapidly replicating entities, such as viruses, which have a high demand for nucleotides to synthesize their genetic material.

Broad-Spectrum Antiviral Activity

A significant feature of Compound A3 is its broad-spectrum antiviral activity. It has been shown to inhibit the replication of a diverse range of viruses, including:

-

Negative-sense RNA viruses: Influenza A and B, Newcastle disease virus, Vesicular stomatitis virus.[1]

-

Positive-sense RNA viruses: Sindbis virus, Hepatitis C virus, West Nile virus, Dengue virus.[1]

-

DNA viruses: Vaccinia virus, Human adenovirus.[1]

-

Retroviruses: HIV.[1]

This wide range of activity is a direct consequence of its mechanism of action. By targeting a fundamental host-cell process required by numerous viruses, Compound A3 circumvents the need for virus-specific interactions.

Reversal of Antiviral Effect by Pyrimidine Supplementation

A key piece of evidence supporting the DHODH inhibition mechanism is the reversal of the antiviral effect in the presence of exogenous pyrimidines. The addition of uracil to the cell culture medium can bypass the block in the de novo pathway by feeding into the pyrimidine salvage pathway.[1] Similarly, the addition of orotic acid, the product of the DHODH-catalyzed reaction, can also restore viral replication.[1]

Experimental Protocols for Mechanistic Elucidation

The following protocols are foundational for investigating the mechanism of action of this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the inhibition of viral replication.

Methodology:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in 6-well plates.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium.

-

Viral Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).

-

Incubation: Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the different concentrations of the compound.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Staining and Quantification: Fix the cells and stain with a solution such as crystal violet to visualize the plaques. Count the number of plaques in each well and calculate the percentage of inhibition relative to the untreated control.

Primer Extension Assay for Viral RNA Synthesis

This assay directly measures the effect of the compound on the synthesis of viral RNA species.

Methodology:

-

Infection and Treatment: Infect host cells with the virus at a high multiplicity of infection (MOI) and treat with the desired concentration of this compound.

-

RNA Extraction: At various time points post-infection, harvest the cells and extract total RNA.

-

Primer Annealing: Anneal a radiolabeled or fluorescently labeled primer specific to a viral RNA segment of interest.

-

Reverse Transcription: Perform a reverse transcription reaction to synthesize cDNA complementary to the viral RNA.

-

Gel Electrophoresis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis.

-

Visualization and Analysis: Visualize the bands by autoradiography or fluorescence imaging and quantify the levels of viral RNA synthesis. A cellular RNA (e.g., 5S rRNA) should be used as a loading control.[1]

Caption: A simplified workflow of the primer extension assay to measure viral RNA synthesis.

Quantitative Data Summary

| Virus | Host Cell | IC50 (µM) | Reference |

| Influenza A | MDCK | ~0.04 | [1] |

| Influenza B | MDCK | ~0.04 | [1] |

| Vesicular stomatitis virus | A549 | ~0.02 | [1] |

| Dengue virus | A549 | ~0.02 | [1] |

IC50 values are approximate and can vary based on experimental conditions.

Broader Context and Future Directions

While the primary and most well-documented mechanism of action for this compound is the inhibition of DHODH for broad-spectrum antiviral activity, the pyrimidine scaffold is a versatile pharmacophore. Derivatives of 2-aminopyrimidine have been explored for a multitude of other therapeutic applications, including:

-

Anticancer agents: Targeting kinases such as Polo-like kinase 1 (PLK1).[2]

-

Antibacterial agents: Showing efficacy against various bacterial strains.[3][4]

-

Bone anabolic agents: Promoting osteogenesis through the BMP2/SMAD1 signaling pathway.[5][6]

The established safety and efficacy of targeting DHODH, as seen with approved drugs like leflunomide and teriflunomide for autoimmune diseases, provides a strong rationale for the continued investigation of this compound as an antiviral agent. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as evaluating its efficacy in in vivo models of viral diseases.

Conclusion

This compound represents a promising lead compound for the development of broad-spectrum antiviral therapies. Its mechanism of action, centered on the inhibition of the host-cell enzyme DHODH and the subsequent depletion of pyrimidine pools, is well-supported by experimental evidence. This approach of targeting host metabolism offers a durable and broad-acting strategy to combat a wide range of viral pathogens. The experimental frameworks detailed in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this and similar compounds.

References

-

Title: Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Source: Proceedings of the National Academy of Sciences. URL: [Link]

-

Title: 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Source: RSC Medicinal Chemistry. URL: [Link]

-

Title: Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Title: Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Source: Bioorganic Chemistry. URL: [Link]

Sources

- 1. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Biological Activity of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one and its Derivatives

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life. Within this vast family of compounds, 2-amino-6-(hydroxymethyl)pyrimidin-4(1H)-one represents a promising, yet underexplored, nucleus for drug discovery. The presence of a hydroxymethyl group at the C6 position introduces a key functional handle for further derivatization and potential hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its derivatives, with a focus on their potential as antiviral, anticancer, and enzyme-inhibiting agents.

Synthetic Strategies

The synthesis of the this compound core and its analogs often involves multi-step sequences starting from readily available pyrimidine precursors. A representative synthetic approach for a related fused heterocyclic system, 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine, begins with 2-amino-6-methyluracil. This highlights the utility of the 6-methyl group as a precursor to the 6-hydroxymethyl functionality through subsequent oxidation or functional group interconversion.[1]

A general synthetic workflow for creating derivatives of the pyrimidine core is illustrated below:

Caption: Synthetic workflow for a 6-hydroxymethyl pyrimidine derivative.

Biological Activities and Therapeutic Potential

The inherent versatility of the pyrimidine ring, combined with the reactive nature of the 6-(hydroxymethyl) group, allows for the exploration of a wide range of biological activities.

Antiviral Activity

Derivatives of 6-hydroxypyrimidines have demonstrated notable antiviral properties. Specifically, 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which are O-alkylated derivatives at the 6-position, have been shown to inhibit the replication of a range of viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), and human immunodeficiency virus (HIV-1 and HIV-2).[2] The antiviral activity is contingent on the O(6)-isomer, as the corresponding N(1)-isomers are inactive.[2] This underscores the critical role of the substitution pattern on the pyrimidine ring in determining biological function.

Furthermore, nucleoside analogs incorporating a modified pyrimidine core, such as 2-hydroxyimino-6-aza-pyrimidine nucleosides, have exhibited moderate activity against Zika virus (ZIKV) and human respiratory syncytial virus (HRSV).[3][4] These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel antiviral agents.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented.[5] In the context of 6-substituted pyrimidinones, 6-ferrocenylpyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects.[6] These compounds displayed a dose-dependent toxic effect on breast cancer cell lines (MCF-7), with 2-methyl-6-ferrocenylpyrimidin-4(3H)-one showing a pronounced cytotoxic effect.[6]

Additionally, N1-(hydroxymethyl phenylmethyl) pyrimidine derivatives have demonstrated growth inhibitory effects against various cancer cell lines, particularly leukemia.[7] The position of the hydroxymethylphenyl group was found to influence the activity, with ortho-substituted derivatives showing potent growth inhibition.[7]

Enzyme Inhibition

A significant area of interest for 6-(hydroxymethyl)pyrimidine derivatives is their potential as enzyme inhibitors. A study on β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines revealed potent dipeptidyl peptidase-4 (DPP-4) inhibition.[8][9] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[8] The most potent compounds in this series exhibited IC50 values comparable to the approved drug Sitagliptin, highlighting the therapeutic potential of this scaffold.[8][9]

The broader class of pyrimidine derivatives has also been investigated for the inhibition of other enzymes, such as glutathione reductase (GR), which is a target in cancer and malaria treatment.[10]

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[11][12] For derivatives related to this compound, several key SAR insights can be drawn:

-

Substitution at the 6-position: The 6-position is a critical determinant of activity. The introduction of a hydroxymethyl group provides a point for further modification, and as seen with the 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, O-alkylation at this position can confer potent antiviral activity.[2]

-

Substitution at the 2- and 4-positions: The amino group at the 2-position and the oxo group at the 4-position are important for establishing hydrogen bonding interactions with target proteins. Modifications at these positions can significantly alter the biological activity profile.

-

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, as seen in the 6-(hydroxymethyl)pyrazolopyrimidines, can lead to highly potent and selective enzyme inhibitors.[8][9]

Caption: Key structure-activity relationship points.

Experimental Protocols

To facilitate further research in this area, a representative protocol for a DPP-4 inhibition assay is provided below. This protocol is based on methodologies described in the literature for evaluating pyrimidine-based inhibitors.[8][9]

In Vitro DPP-4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)

-

Assay buffer: Tris-HCl buffer (pH 8.0)

-

Test compounds dissolved in DMSO

-

Sitagliptin (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

-

In a 96-well plate, add 50 µL of the diluted test compounds or control to the appropriate wells.

-

Add 25 µL of the human recombinant DPP-4 enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the DPP-4 substrate (G-p-NA) solution to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Continue to monitor the absorbance every 2 minutes for a total of 20 minutes to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Summary

The following table summarizes the biological activity of selected derivatives discussed in this guide.

| Compound Class | Target | Key Derivative(s) | Biological Activity (IC50/EC50) | Reference |

| 6-(Hydroxymethyl)pyrazolopyrimidines | DPP-4 | β-amino carbonyl fused derivatives | ≤ 59.8 nM | [8][9] |

| 2-Hydroxyimino-6-aza-pyrimidine nucleosides | Zika Virus | 6-Aza-2-hydroxyimino-5-methyluridine | EC50 = 3.2 µM | [4] |

| 2-Hydroxyimino-6-aza-pyrimidine nucleosides | HRSV | Peracetylated derivative | EC50 = 5.2 µM | [4] |

| 6-Ferrocenylpyrimidin-4(3H)-ones | MCF-7 cells | 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | Not specified, but showed the most pronounced cytotoxic effect | [6] |

Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The 6-(hydroxymethyl) group serves as a versatile handle for synthetic modification, enabling the exploration of a broad chemical space. While research on the parent molecule is still emerging, the significant antiviral, anticancer, and enzyme-inhibiting activities of its close analogs underscore the therapeutic potential of this scaffold. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully elucidate their potential in drug discovery and development.

References

-

Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(3), 23-38. [Link]

-

Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Bentham Science Publishers. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

Jarvest, R. L., et al. (2002). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of Medicinal Chemistry, 45(17), 3639-3648. [Link]

-

Mansour, T. S., et al. (1997). Structure-Activity Relationship of Pyrimidine Heterosubstituted Nucleoside Analogues. Nucleosides and Nucleotides, 16(7-9), 1079-1088. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

-

El-Gazzar, A. A., et al. (2021). 2-Hydroxyimino-6-aza-pyrimidine nucleosides: synthesis, DFT calculations, and antiviral evaluations. New Journal of Chemistry, 45(34), 15483-15494. [Link]

-

ResearchGate. (2021). 2-Hydroxyimino-6-aza-pyrimidine nucleosides: synthesis, DFT calculations, and antiviral evaluations. ResearchGate. [Link]

-

Holý, A., et al. (1995). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 38(22), 4444-4451. [Link]

-

Abdullah, S., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 54-60. [Link]

-

Hladysh, A. V., et al. (2020). Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Letters in Drug Design & Discovery, 17(9), 1146-1153. [Link]

-

Stepanova, A. V., et al. (2022). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Molecules, 27(15), 4998. [Link]

-

El-Barbary, A. A., et al. (2008). Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. Archiv der Pharmazie, 341(10), 642-647. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. [Link]

-

Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]

-

NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]

-

Chen, L., et al. (2007). Synthesis and Antitumor Properties of N1-(Hydroxymethyl Phenylmethyl) Pyrimidine Derivatives and their Intermediates. Letters in Drug Design & Discovery, 4(4), 249-256. [Link]

-

ResearchGate. (n.d.). Pyrimidine derivatives as anticancer agents. ResearchGate. [Link]

-

Kantevari, S., et al. (2013). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 23(10), 2824-2828. [Link]

-

Drugfuture.com. (n.d.). 2-AMINO-6-(HYDROXYMETHYL)PYRIDO(3,2-D)PYRIMIDIN-4(3H)-ONE. [Link]

-

Chung, C.-L., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 29(26), 4589-4606. [Link]

-

Wang, X., et al. (2016). Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Advances, 6(70), 65981-65990. [Link]

-

Chung, C.-L., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyimino-6-aza-pyrimidine nucleosides: synthesis, DFT calculations, and antiviral evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antitumor Properties of N1-(Hydroxymethyl Phenylmethyl) Pyrimidine Derivatives and their Intermediates | Bentham Science [eurekaselect.com]

- 8. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Emerging Potential of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one Analogs in Drug Discovery: A Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine ring a cornerstone in the development of a wide array of therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[1][2] Within this vast family, 2-amino-6-(hydroxymethyl)pyrimidin-4(1H)-one emerges as a particularly intriguing starting point for the design of novel therapeutic agents. Its trifunctional nature, featuring an amino group, a hydroxyl group, and the pyrimidinone core, offers a rich canvas for structural modifications to fine-tune biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of the structural analogs of this compound, delving into their synthesis, structure-activity relationships (SAR), and their burgeoning potential across diverse therapeutic areas. For researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, illuminating the path from a simple heterocyclic core to the next generation of targeted therapies.

I. The Core Scaffold: this compound

The parent compound, this compound, serves as the foundational building block for the analogs discussed herein. While the biological activity of the unmodified parent compound is not extensively documented in publicly available literature, its structural relationship to biologically important molecules, such as nucleoside analogs, suggests its potential as a pharmacophore. The key to unlocking this potential lies in the strategic modification of its functional groups, particularly the hydroxymethyl group at the 6-position. This position provides a critical handle for introducing a variety of substituents that can modulate the molecule's size, shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

II. Synthetic Strategies: Building the Analog Library

The synthesis of 2-amino-6-(substituted)pyrimidin-4(1H)-one analogs generally follows established routes for pyrimidine ring formation, followed by modifications of the 6-position. A common and versatile approach involves the condensation of a β-ketoester with guanidine or its derivatives.

General Synthetic Workflow

Caption: General synthetic workflow for 6-substituted 2-aminopyrimidin-4(1H)-one analogs.

Detailed Protocol: Synthesis of a 6-(Alkoxymethyl) Analog

This protocol outlines a representative synthesis of a 6-(alkoxymethyl) derivative, a common structural motif in biologically active pyrimidinones.

Step 1: Synthesis of 2-Amino-6-methylpyrimidin-4(1H)-one

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add ethyl acetoacetate followed by guanidine hydrochloride.

-

Reflux the reaction mixture for 8-12 hours.

-

Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated product, 2-amino-6-methylpyrimidin-4(1H)-one, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Bromination of the 6-Methyl Group

-

Suspend 2-amino-6-methylpyrimidin-4(1H)-one in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Add N-bromosuccinimide (NBS) portion-wise while irradiating with a UV lamp or in the presence of a radical initiator (e.g., AIBN).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the product, 2-amino-6-(bromomethyl)pyrimidin-4(1H)-one, is isolated by filtration or extraction.

Step 3: Nucleophilic Substitution to form the Ether Linkage

-

Dissolve the 2-amino-6-(bromomethyl)pyrimidin-4(1H)-one intermediate in a polar aprotic solvent such as DMF or acetonitrile.

-

Add the desired alcohol (R-OH) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

The final product, 2-amino-6-(alkoxymethyl)pyrimidin-4(1H)-one, is isolated by aqueous workup and purified by recrystallization or column chromatography.

III. Therapeutic Potential and Structure-Activity Relationships

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its analogs. By modifying the 6-position, researchers can tailor these molecules to interact with specific biological targets, leading to potent and selective therapeutic agents.

A. Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. Analogs of this compound have shown promise as inhibitors of various kinases, including Polo-like kinase 1 (PLK1) and Cyclin-Dependent Kinases (CDKs).

The general principle behind the interaction of these analogs with the kinase active site involves hydrogen bonding between the 2-amino group and the pyrimidinone ring with the hinge region of the kinase. The substituent at the 6-position extends into the solvent-exposed region or a deeper hydrophobic pocket, where modifications can significantly impact potency and selectivity.

Caption: Interaction of a 6-substituted 2-aminopyrimidinone inhibitor with a kinase active site.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

| Position of Modification | Type of Modification | Effect on Activity | Rationale |

| C6-substituent | Small, hydrophobic groups (e.g., benzyl, substituted phenyl) | Often increases potency | Favorable interactions with a hydrophobic pocket near the ATP binding site. |

| Bulky or charged groups | May decrease potency | Steric hindrance or unfavorable electrostatic interactions in the binding pocket. | |

| Linker length and flexibility | Optimal length is crucial | Allows the terminal group to reach and interact favorably with specific residues in the pocket. | |

| 2-Amino group | Substitution (e.g., methylation) | Generally detrimental | Disrupts the key hydrogen bonding interactions with the kinase hinge region. |

| Pyrimidine Ring | Fused rings (e.g., pyrrolo[2,3-d]pyrimidine) | Can enhance potency and selectivity | Provides a larger surface area for interaction and can orient substituents more effectively.[3] |

Table 1: SAR Summary for Kinase Inhibitor Analogs

B. Antiviral Agents: A New Generation of Nucleoside Analogs

Acyclic nucleoside analogs are a cornerstone of antiviral therapy.[4] These molecules mimic natural nucleosides and, upon phosphorylation in the cell, can act as chain terminators or inhibitors of viral polymerases. The this compound scaffold is an excellent starting point for designing novel acyclic nucleoside analogs. The hydroxymethyl group can be etherified with various acyclic side chains that mimic the sugar moiety of natural nucleosides.

Mechanism of Action of Acyclic Nucleoside Analogs:

-

Cellular Uptake: The analog enters the host cell.

-

Phosphorylation: Host or viral kinases phosphorylate the analog to its active triphosphate form.

-

Inhibition of Viral Polymerase: The triphosphate analog competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain.

-

Chain Termination: Once incorporated, the lack of a 3'-hydroxyl group on the acyclic side chain prevents further chain elongation, thus halting viral replication.

SAR Insights for Antiviral Activity:

The antiviral activity of these analogs is highly dependent on the nature of the acyclic side chain at the 6-position.

| Side Chain Modification | Effect on Antiviral Activity | Rationale |

| (2-Hydroxyethoxy)methyl | Potential for broad-spectrum antiviral activity | Mimics the side chain of acyclovir, a well-known antiviral drug. |

| Phosphonomethoxyethyl (PME) | Potent activity against retroviruses | The phosphonate group bypasses the first phosphorylation step, which can be a rate-limiting step for activation. |

| Introduction of chirality | Can significantly enhance potency and selectivity | Viral polymerases are often stereoselective, and one enantiomer may fit the active site much better than the other. |

Table 2: SAR Summary for Antiviral Acyclic Nucleoside Analogs

IV. Future Directions and Conclusion

The exploration of structural analogs of this compound is a promising frontier in drug discovery. The versatility of this scaffold, coupled with the established importance of the pyrimidine core in medicinal chemistry, provides a solid foundation for the development of novel therapeutics.

Future research in this area should focus on:

-

Expansion of the Analog Library: Systematic modification of the 6-position with a wider variety of functional groups to probe the SAR for different biological targets.

-

Target Identification and Validation: For analogs with promising activity, identifying the specific molecular targets and elucidating the mechanism of action will be crucial for further development.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Exploration of New Therapeutic Areas: While kinase inhibition and antiviral activity are promising avenues, the diverse biological activities of pyrimidines suggest that these analogs may have potential in other areas, such as anti-inflammatory and neurodegenerative diseases.

V. References

-

Synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs. Available at: [Link]

-

1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Available at: [Link]

-

Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Available at: [Link]

-

(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]

- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

An In-depth Technical Guide to the Tautomerism of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Abstract: The phenomenon of tautomerism in heterocyclic compounds is of profound importance in the fields of medicinal chemistry and drug development. The precise tautomeric form of a molecule can dictate its biological activity, physicochemical properties, and metabolic fate. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, a substituted pyrimidine with significant potential for structural diversity. We will explore the key keto-enol and amino-imino tautomeric equilibria, the underlying physicochemical principles that govern their relative stability, and the state-of-the-art methodologies used for their elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of prototropic tautomerism in drug-like scaffolds.

Prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, is a fundamental concept in organic chemistry.[1] In nitrogen-containing heterocycles like pyrimidines, this phenomenon is particularly prevalent and consequential. The bases of nucleic acids—cytosine, thymine, and uracil—are all pyrimidine derivatives, and their tautomeric states are critical to the fidelity of DNA replication and transcription.[2] The existence of a molecule as a mixture of interconverting tautomers can profoundly influence its hydrogen bonding patterns, shape, polarity, and pKa, thereby altering its interaction with biological targets.[3] For drug development professionals, an understanding of a molecule's dominant tautomeric forms is not merely academic; it is a prerequisite for rational drug design, as different tautomers can exhibit vastly different pharmacological and pharmacokinetic profiles.

The title compound, this compound, contains multiple sites for proton migration: the pyrimidine ring nitrogens, the exocyclic amino group, and the C4-oxo group. This leads to a complex equilibrium of several potential tautomers. This guide will systematically dissect this complexity.

The Tautomeric Landscape of this compound

The structure of this compound allows for two primary types of tautomerism: keto-enol and amino-imino. This results in four principal tautomeric forms. The equilibrium between these forms is dynamic and influenced by factors such as solvent and solid-state packing.[4][5]

-

Tautomer A (Amino-Keto): this compound. This is the canonical form represented by the IUPAC name.

-

Tautomer B (Amino-Enol): 2-Amino-4-hydroxy-6-(hydroxymethyl)pyrimidine. This form arises from proton migration from N1 to the C4-oxygen.

-

Tautomer C (Imino-Keto): 2-Imino-6-(hydroxymethyl)-2,3-dihydropyrimidin-4(1H)-one. This form results from a proton shift from the exocyclic amino group to the N1 ring nitrogen.

-

Tautomer D (Imino-Enol): 2-Imino-4-hydroxy-6-(hydroxymethyl)-1,2-dihydropyrimidine. This tautomer represents a combination of both proton shifts.

Physicochemical Principles Governing Tautomeric Preference

For most simple pyrimidinones, the keto form is significantly more stable than the enol form, often by several kcal/mol, particularly in polar solvents.[6][7] The introduction of an amino group at the C2 position, as seen in cytosine analogues, generally favors the amino tautomer over the imino form.

-

Electronic Effects: The electron-donating amino group at C2 and the hydroxymethyl group at C6 influence the electron density of the pyrimidine ring, which can modulate the relative basicity of the nitrogen and oxygen atoms involved in the tautomerism.

-

Solvent Effects: The equilibrium can be dramatically shifted by the solvent.[3] Polar protic solvents (e.g., water, ethanol) can stabilize the more polar keto and amino forms through hydrogen bonding.[8] In contrast, non-polar solvents may favor the less polar enol or imino forms.[4]

-

Aromaticity: The enol tautomers (B and D) possess a fully aromatic pyrimidine ring, which confers a degree of stabilization. However, for 4-pyrimidinone systems, the energetic advantage of the C=O bond in the keto form often outweighs the gain in aromaticity.[9] Computational studies on 4(3H)-pyrimidinone have shown the ketonic form to be more stable than the hydroxyl form.[6]

Based on these principles applied to analogous systems, it is highly probable that Tautomer A (the amino-keto form) is the most stable and predominant species in polar, protic environments like water.

Methodologies for the Elucidation of Tautomeric Equilibria

Determining the predominant tautomer and quantifying the equilibrium requires a combination of computational and experimental techniques.

Computational Modeling

Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers.[10] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict their equilibrium populations. The choice of functional and basis set is critical; methods like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) are well-established for providing reliable energies in these systems. Including a solvent model (e.g., PCM) is essential to simulate solution-phase behavior.[10]

Predicted Relative Stabilities of Tautomers

| Tautomer | Description | Predicted Relative Gibbs Free Energy (ΔG, kcal/mol) in Water | Predicted Population (%) in Water |

|---|---|---|---|

| A | Amino-Keto | 0.0 (Reference) | >99% |

| B | Amino-Enol | +5 to +8 | <1% |

| C | Imino-Keto | +9 to +12 | <0.1% |

| D | Imino-Enol | +12 to +15 | <0.01% |

Note: Values are estimations based on published data for structurally similar pyrimidines. Actual values require specific calculation.

Protocol 1: DFT Calculation of Tautomer Stabilities

-

Structure Generation: Build the 3D structures of all four tautomers (A, B, C, D) in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation for each structure.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Single-Point Energy Refinement: To obtain more accurate energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory (e.g., M06-2X/6-311+G(d,p)) and incorporate a continuum solvent model (e.g., PCM for water).

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the solvent.

-

Relative Energy Analysis: Determine the relative free energy (ΔG) of each tautomer with respect to the most stable form (Tautomer A).

-

Population Analysis: Calculate the Boltzmann population of each tautomer at a given temperature (e.g., 298.15 K).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful experimental method for unambiguous structure determination in solution.[11] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are exquisitely sensitive to the local electronic environment, which differs significantly between tautomers.

-

¹H NMR: The presence of an N-H proton (Tautomers A, C) versus an O-H proton (Tautomers B, D) gives a distinct signal. N-H protons are typically broader and appear in the 7-9 ppm range, while phenolic O-H protons can be much further downfield (>10 ppm).[2] The CH proton on the pyrimidine ring will also have a characteristic shift depending on the tautomeric form.

-